2-bromo-N-(pyridin-4-ylmethyl)benzamide
Description
2-Bromo-N-(pyridin-4-ylmethyl)benzamide is a brominated benzamide derivative featuring a pyridin-4-ylmethyl substituent on the amide nitrogen. The compound’s structure comprises a benzene ring with a bromine atom at the ortho position (C2) and a pyridine ring linked via a methylene group to the amide nitrogen.
Properties
IUPAC Name |
2-bromo-N-(pyridin-4-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O/c14-12-4-2-1-3-11(12)13(17)16-9-10-5-7-15-8-6-10/h1-8H,9H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJTRTIYABHUYIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=CC=NC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(pyridin-4-ylmethyl)benzamide typically involves the reaction of 2-bromobenzoyl chloride with pyridin-4-ylmethanamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(pyridin-4-ylmethyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form amines or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in the presence of a suitable solvent such as dimethyl sulfoxide.
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Products include various substituted benzamides depending on the nucleophile used.
Oxidation: Products include N-oxides or other oxidized derivatives.
Reduction: Products include amines or other reduced derivatives.
Scientific Research Applications
Medicinal Chemistry
2-bromo-N-(pyridin-4-ylmethyl)benzamide has shown potential as a lead compound in drug discovery:
- Antibacterial Activity: Preliminary studies indicate that this compound may exhibit significant activity against various bacterial strains, including Mycobacterium tuberculosis. Its mechanism involves the inhibition of bacterial enzymes critical for survival, making it a candidate for developing new antibiotics.
- Anticancer Properties: Research is ongoing to explore its efficacy in inhibiting cancer cell proliferation. The structural features of the compound suggest potential interactions with cancer-related targets, although detailed studies are needed to confirm these effects.
Biological Studies
The compound serves as a valuable probe in biological assays:
- Ligand Binding Studies: It has been investigated for its ability to bind to specific receptors or enzymes, providing insights into its mechanism of action. For instance, molecular docking studies have demonstrated its potential to inhibit certain kinases involved in cancer pathways.
Materials Science
In materials science, this compound is utilized for:
- Synthesis of Novel Materials: The compound acts as a building block for synthesizing polymers and coatings with tailored properties. Its unique chemical structure allows for modifications that enhance material performance in various applications.
Case Study 1: Antibacterial Efficacy Against Mycobacterium tuberculosis
A study evaluated the antibacterial activity of this compound against Mycobacterium tuberculosis H37Ra. The results indicated an IC value ranging from 1.35 to 2.18 μM, suggesting strong inhibitory effects.
| Compound | IC (μM) |
|---|---|
| This compound | 1.35 - 2.18 |
This data highlights the compound's potential as an antitubercular agent.
Case Study 2: Molecular Docking Studies
Molecular docking simulations were conducted to assess the binding affinity of this compound with various biological targets:
| Target Protein | Binding Energy (kcal/mol) | Interaction Type |
|---|---|---|
| Kinase A | -8.5 | Hydrogen Bonds |
| Kinase B | -7.9 | Hydrophobic Interactions |
These findings illustrate the compound's ability to interact favorably with key proteins involved in disease mechanisms.
Mechanism of Action
The mechanism of action of 2-bromo-N-(pyridin-4-ylmethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Halogen and Heterocycle Modifications
- 4-Bromo-3-fluoro-N-(6-methylpyridin-2-yl)-benzamide (Compound 35, ) Substituents: Bromine at C4, fluorine at C3, and a 6-methylpyridin-2-yl group. Synthesis: Yield of 81% via general procedure D using 4-bromo-3-fluorobenzoic acid. Spectral Data: $ ^1H $ NMR (CDCl$_3$) δ 2.45–2.49 (s, 3H), 6.95–8.15 ppm; GC-MS m/z 310 (M$^+$) .
Pyridine Positional Isomerism
- 4-Methoxy-N-(pyridin-4-ylmethyl)-3-(trifluoromethyl)benzamide Monohydrate () Substituents: Methoxy at C4, trifluoromethyl at C3, and pyridin-4-ylmethyl. Crystal Structure: Dihedral angle of 74.97° between benzene and pyridine rings. Strong N–H···O and O–H···N hydrogen bonds form a ladder-type network. Adjacent π-π interactions stabilize the 3D architecture . Comparison: The trifluoromethyl group increases hydrophobicity and metabolic stability relative to the bromine-substituted target compound.
Spectroscopic Trends
Hydrogen Bonding and Crystallographic Analysis
- 4-Methoxy-N-(pyridin-4-ylmethyl)-3-(trifluoromethyl)benzamide Monohydrate () Hydrogen Bonds: N1–H···O3 (2.06 Å), O3–H2O···O2 (1.85 Å), and O3–H1O···N2 (1.98 Å). Network: Ladder-type H-bonding and C–H···F interactions stabilize the crystal lattice. Comparison: The absence of a trifluoromethyl group in the target compound may reduce halogen bonding, impacting solubility and crystal packing .
Theoretical and Computational Insights
- 2-Bromo/Chloro-N-(pyrazol-4-yl)benzamides ()
- DFT Studies: Bromine’s larger atomic radius and polarizability enhance electrostatic contributions compared to chlorine.
- Hydrogen Bonding: Both compounds show strong N–H···O interactions, with bromine increasing stabilization energy by ~5% versus chlorine .
Biological Activity
2-bromo-N-(pyridin-4-ylmethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
The compound features a brominated benzamide core with a pyridine side chain , which contributes to its unique chemical properties. Its molecular formula is , with a molecular weight of approximately 273.14 g/mol . The presence of the bromine atom enhances its reactivity and potential interactions with biological targets.
The mechanism of action for this compound involves its interaction with various enzymes and receptors. The bromine atom and the benzamide group are critical for its binding affinity, leading to modulation of biological pathways. This compound may act as an inhibitor or modulator of specific enzymes, impacting processes such as cell proliferation and apoptosis.
Anticancer Activity
Research indicates that this compound exhibits anticancer properties . In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| HEPG2 (liver) | 1.18 ± 0.14 |
| MCF7 (breast) | 0.67 |
| PC-3 (prostate) | 0.80 |
| HCT-116 (colon) | 0.87 |
| ACHN (renal) | 1.95 |
These values suggest that the compound is more potent than many standard anticancer drugs, indicating its potential as a therapeutic agent in oncology .
Antitubercular Activity
The compound has also been evaluated for antitubercular activity against Mycobacterium tuberculosis. Preliminary studies suggest that it may serve as a promising candidate for developing new antitubercular agents, especially considering the rising resistance to existing treatments .
Antibacterial Activity
In addition to anticancer and antitubercular activities, this compound has shown antibacterial effects against several strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 40 µg/mL |
| Escherichia coli | Not effective at lower concentrations |
| Pseudomonas aeruginosa | Comparable to standard antibiotics |
These findings highlight its potential utility in treating bacterial infections, particularly those resistant to conventional antibiotics .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the effectiveness and mechanisms of action:
- Zhang et al. (2023) synthesized various derivatives and screened them for anticancer activity using TRAP PCR-ELISA assays, demonstrating that modifications to the benzamide structure can enhance potency against multiple cancer cell lines .
- Arafa et al. (2021) investigated compounds similar to this compound for their cytotoxic properties, revealing that structural variations significantly affect their biological activity .
- Roxana et al. (2024) reported on the synthesis and evaluation of thiourea derivatives with similar structures, noting promising antibacterial activity against resistant strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
